molecular formula C12H16N2 B8499341 2-(Indol-2-yl)-2-methylpropylamine

2-(Indol-2-yl)-2-methylpropylamine

Cat. No.: B8499341
M. Wt: 188.27 g/mol
InChI Key: IMIZKLZGONGTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Indol-2-yl)-2-methylpropylamine is a secondary amine featuring an indole ring substituted at the 2-position and a branched methylpropylamine side chain. Indole derivatives are widely studied for their biological activities, particularly in neurological and pharmacological contexts, due to structural similarities with endogenous neurotransmitters like serotonin.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(1H-indol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H16N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,8,13H2,1-2H3

InChI Key

IMIZKLZGONGTQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : The target compound’s indole-2-yl substitution is rare compared to the more common indole-3-yl derivatives (e.g., DIPT, PiPT). Indole-2-yl derivatives may exhibit distinct electronic and steric properties, influencing receptor binding.
  • Side Chain Variations : The methylpropylamine chain in the target differs from ethylamine-based analogs (e.g., DIPT, PiPT), which are associated with psychoactive properties. Branched chains may alter metabolic stability or blood-brain barrier penetration.
Neurological Targets
  • Tryptamine Derivatives (DIPT, PiPT): Bind to serotonin (5-HT) receptors due to structural mimicry of endogenous indoleamines. DIPT’s diisopropyl groups reduce polarity, enhancing CNS penetration.
  • Target Compound Hypotheses : The indole-2-yl group may confer unique selectivity for serotonin receptor subtypes (e.g., 5-HT₁D vs. 5-HT₂A), while the methylpropylamine chain could modulate pharmacokinetics.
Antioxidant and Enzyme Inhibition
  • 2-(Indol-2-yl)-1,3,4-oxadiazoles : Demonstrated antioxidant activity (IC₅₀ ~15–30 μM in DPPH assays) and acetylcholinesterase inhibition.
  • 2-(6-Methylindol-3-yl)acetic Acid : Lacks reported neurological activity but serves as a precursor for anti-inflammatory agents.

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